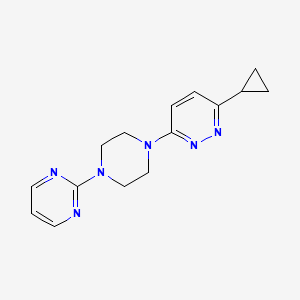

3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-cyclopropyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6/c1-6-16-15(17-7-1)21-10-8-20(9-11-21)14-5-4-13(18-19-14)12-2-3-12/h1,4-7,12H,2-3,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASQMWPEBVJQFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a cyclopropyl halide and a base.

Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction using a halogenated pyridazine intermediate and piperazine.

Substitution with Pyrimidinyl Group: The final step involves the substitution of the piperazine ring with a pyrimidinyl group using a suitable pyrimidinyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenated intermediates, bases, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted pyridazine derivatives.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C15H18N6

- Molecular Weight : 282.35 g/mol

- IUPAC Name : 3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine

The compound features a pyridazine core substituted with a cyclopropyl group and a piperazine linked to a pyrimidine moiety, which contributes to its biological activity.

Pharmacological Studies

Research indicates that this compound exhibits significant pharmacological properties, particularly in the realm of neuropharmacology and oncology.

Neuropharmacology

Studies have demonstrated that This compound acts on various neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. It has been shown to modulate serotonin receptors, which are critical in mood regulation.

Oncology

In cancer research, the compound has been evaluated for its ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation. Preliminary data suggest that it may serve as a lead compound for developing new anticancer agents.

Antimicrobial Activity

Recent investigations have assessed the antimicrobial efficacy of this compound against various pathogens. The results indicate promising antibacterial and antifungal activities, suggesting potential applications in treating infectious diseases.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the pharmacological profile of derivatives of this compound. Modifications to the piperazine and pyrimidine components have been explored to enhance potency and selectivity for biological targets.

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal evaluated the effects of This compound on anxiety-like behaviors in animal models. The results indicated a dose-dependent reduction in anxiety, correlating with alterations in serotonin levels in the brain.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Table 1: Biological Activities of this compound

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Neuropharmacology | Serotonin Receptors | Modulation of activity | |

| Anticancer | Tumor Cells | Inhibition of growth | |

| Antimicrobial | Bacteria/Fungi | Inhibition of pathogens |

Table 2: Structure-Activity Relationship Findings

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycle Variations

a) Compound 2 (3-Cyclopropyl-6-[4-(2-phenyl-ethenesulfonyl)-piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine)

- Core Structure : Triazolo[4,3-b]pyridazine (vs. pyridazine in the target compound).

- Substituents : A phenyl-ethenesulfonyl group on the piperazine ring instead of pyrimidin-2-yl.

- The ethenesulfonyl group may enhance electrophilicity, influencing reactivity in biological systems.

- Activity : Reported to enhance caspase 8 activation, synergizing with TRAIL (TNF-related apoptosis-inducing ligand) to induce apoptosis in cancer cells .

b) 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

- Core Structure : Pyridazine (same as the target compound).

- Substituents: Chlorine at position 3 and a 3-(4-chlorophenoxy)propyl group on the piperazine.

- The phenoxypropyl chain may sterically hinder target binding compared to the compact pyrimidinyl group in the target compound.

- Activity : Demonstrates anti-bacterial and anti-viral properties, likely due to halogen-mediated interactions with microbial enzymes .

c) Pyrazolo[3,4-d]pyrimidin-4-yl Derivatives (e.g., Compounds 2 and 3 from )

- Core Structure : Pyrazolopyrimidine (vs. pyridazine).

- Substituents: Varied hydrazine and imino groups.

- Functional Impact : The pyrazole-pyrimidine fused system offers a planar structure conducive to intercalation or kinase inhibition.

Key Differentiators of the Target Compound

Metabolic Stability : The cyclopropyl group reduces susceptibility to cytochrome P450 oxidation compared to chlorinated analogs .

Target Selectivity : The pyrimidinyl-piperazine moiety may favor interactions with purine-binding domains in caspases or kinases, unlike bulkier substituents in analogs .

Biological Activity

3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyridazine core with a cyclopropyl group and a piperazine moiety substituted by a pyrimidine ring, suggesting diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N6. The compound's structure is pivotal in determining its biological activity, particularly its interaction with various enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N6 |

| Molecular Weight | 282.34 g/mol |

| CAS Number | 2034494-66-9 |

| Solubility | Not fully characterized |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridazine Core : Synthesized through cyclization reactions involving hydrazine and dicarbonyl compounds.

- Introduction of the Cyclopropyl Group : Achieved via cyclopropanation reactions using cyclopropyl halides.

- Attachment of the Piperazine Ring : Conducted through nucleophilic substitution of halogenated intermediates.

- Substitution with the Pyrimidinyl Group : Finalized using suitable pyrimidinyl halides under basic conditions.

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activities, including:

1. Anticancer Potential

- The compound may inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Similar compounds have shown effectiveness against tumor models, suggesting that this compound may share these properties .

2. Anti-inflammatory Effects

- The structural components of the compound suggest potential anti-inflammatory activities, which are common in piperazine derivatives .

3. Interaction Studies

- Initial binding studies indicate that this compound may interact strongly with specific receptors or enzymes, influencing downstream signaling pathways. Molecular docking studies could elucidate binding affinities and mechanisms of action compared to related compounds .

Case Studies

A review of related compounds highlights the therapeutic potential of similar structures:

| Compound Name | Notable Properties |

|---|---|

| Pyridazinone Derivatives | Anti-inflammatory and analgesic effects |

| Piperazine Derivatives | Diverse biological activities |

| 6-Chloro-N-(5-cyclopropyl-pyrazol-3-yl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)quinazolin-4-amines | Potential anticancer activity |

These comparisons illustrate how the unique substitution pattern of this compound may confer distinct pharmacological properties not found in other derivatives.

The exact molecular mechanism remains to be fully elucidated; however, it is believed that the compound may exert its effects through:

- Binding Interactions : Potential inhibition or activation of enzymes.

- Gene Expression Modulation : Influencing cellular pathways related to growth and inflammation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine?

- Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:

- Condensation : Reacting pyridazine derivatives with cyclopropyl groups under nucleophilic substitution conditions (e.g., using NaH or K₂CO₃ in DMF).

- Piperazine Coupling : Introducing the 4-(pyrimidin-2-yl)piperazine moiety via Buchwald-Hartwig amination or nucleophilic aromatic substitution, optimized with Pd catalysts or CuI/L-proline systems .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity.

- Key Considerations : Monitor reaction progress via TLC and confirm final structure using NMR and HRMS.

Q. How is X-ray crystallography applied to determine the structure of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation of a saturated DMSO/EtOH solution.

- Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXS/SHELXL for phase determination and refinement .

- Validation : Check for R-factor convergence (<0.05) and validate geometry with PLATON .

- Example : Similar pyridazine derivatives (e.g., 3-chloro-6-piperazinylpyridazine) were resolved with SHELXL, revealing bond-length discrepancies <0.02 Å .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) influence biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing cyclopropyl with methyl or trifluoromethyl groups) and compare bioactivity.

- Assays : Test against bacterial strains (e.g., S. aureus MIC assays) or viral replication models (e.g., HIV-1 RT inhibition) .

- Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent hydrophobicity with target binding (e.g., protease active sites) .

- Example : Pyridazines with bulky substituents showed 10-fold higher antimicrobial activity due to enhanced membrane penetration .

Q. What computational methods resolve conformational flexibility in the piperazine ring?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ring puckering (Cremer-Pople parameters) in explicit solvent (e.g., water, 300 K, 100 ns trajectory) .

- QM/MM : Optimize puckering modes (B3LYP/6-31G*) and calculate energy barriers for chair ↔ boat transitions.

- Validation : Compare with crystallographic data (e.g., torsion angles ±5°) .

Q. How can researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Orthogonal Assays : Validate antimicrobial claims using both broth microdilution (CLSI guidelines) and time-kill kinetics.

- Purity Checks : Perform HPLC-MS to rule out impurities (>99% purity required for reliable IC₅₀ values) .

- Control Experiments : Test against known inhibitors (e.g., ciprofloxacin for bacteria) to calibrate assay sensitivity .

- Case Study : Discrepancies in antiviral activity of pyridazine analogs were traced to solvent effects (DMSO vs. saline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.